Rucaparib phosphate (CAS 459868-92-9), originally designated as AG-014699, is the liquid-formulation-compatible phosphate salt of the poly(ADP-ribose) polymerase (PARP) inhibitor rucaparib. While the base compound is recognized for its synthetic lethality in BRCA1/2-deficient cancers, the phosphate salt is specifically distinguished by its historical and practical use in liquid formulations and intravenous (IV) delivery models. Exhibiting a PARP1 Ki of 1.4 nM, this salt form provides a reliable, highly processable reference standard in DMSO for in vitro enzymatic assays and intraperitoneal (IP) or IV in vivo dosing, bypassing the formulation complexities associated with the free base or solid-dose-optimized salts .
Generic substitution of "rucaparib" often leads to procurement of the free base or the camsylate salt, which are not interchangeable with the phosphate salt in laboratory or liquid formulation workflows. The free base suffers from poor aqueous solubility, requiring challenging in situ acidification for dosing. Conversely, rucaparib camsylate was exclusively engineered for high-dose solid oral tablet manufacturing, where its non-hygroscopic nature and compressibility allow 45-90% w/w drug loading in dry granulation [1]. Using the camsylate salt in liquid assays introduces a bulky, unnecessary camphorsulfonate counterion that can alter osmolality and solubility kinetics. Rucaparib phosphate is the specific salt required for liquid formulations, IV models, and direct cellular assays where rapid dissolution and established liquid pharmacokinetics are required [2].
Salt selection for rucaparib dictates its formulation pathway. Rucaparib phosphate was developed and clinically validated specifically for intravenous (IV) and liquid formulations due to its favorable dissolution profile in aqueous/co-solvent systems. In contrast, patent literature and formulation studies demonstrate that rucaparib camsylate was selected specifically because it overcomes the hygroscopicity issues of other salts during dry granulation, making it highly effective for solid tablets but unnecessary for liquid assays [1].
| Evidence Dimension | Formulation application suitability |
| Target Compound Data | Rucaparib Phosphate (Optimized for liquid/IV formulations; water solubility ~1.2 mg/mL) |
| Comparator Or Baseline | Rucaparib Camsylate (Optimized strictly for solid oral tablets; 45-90% w/w dry loading) |
| Quantified Difference | Phosphate avoids the bulky camsylate counterion, streamlining liquid formulation without dry-granulation excipient constraints. |
| Conditions | Pharmaceutical salt screening for dosage form compatibility. |
Buyers developing injectable animal models or liquid-based high-throughput screens must procure the phosphate salt to ensure solvent compatibility and avoid solid-dose engineered counterions.
For in vivo models requiring precise, rapid systemic exposure, oral dosing introduces significant gastrointestinal absorption variability. Rucaparib phosphate, formulated for IV and IP administration, achieves immediate systemic distribution. Clinical and preclinical pharmacokinetic data show that IV infusion of the phosphate salt achieves up to 98.8% PARP inhibition at the end of infusion (at 4 mg/m2), and IP administration in murine models yields detectable plasma levels within 30 minutes [1].
| Evidence Dimension | Systemic target engagement timing |
| Target Compound Data | Rucaparib Phosphate (Peak plasma at 30 min via IP; >95% PARP inhibition immediately post-IV) |
| Comparator Or Baseline | Oral formulations (Delayed absorption and higher peak plasma concentration variability) |
| Quantified Difference | Rapid, controlled systemic exposure and near-complete immediate target inhibition. |
| Conditions | IV/IP dosing in murine models and clinical IV cohorts. |
Researchers conducting time-sensitive pharmacodynamic studies or xenograft models require the phosphate salt for reliable, rapid-onset IP/IV dosing.
In laboratory settings, the processability of the API into stable stock solutions is critical for reproducible assays. Rucaparib phosphate offers excellent solubility in organic solvents, allowing stock preparation at approximately 20 mg/mL in DMSO, which can then be diluted into aqueous buffers (e.g., 0.5 mg/mL in 1:1 DMSO:PBS) without the precipitation risks common to the free base . Once in solution, the phosphate salt demonstrates exceptional potency, inhibiting PARP1 with a Ki of 1.4 nM and reducing PARP1 activity by 97.1% at 1 μM in permeabilized D283Med cells .
| Evidence Dimension | Stock solubility and target affinity |
| Target Compound Data | Rucaparib Phosphate (20 mg/mL in DMSO; Ki = 1.4 nM) |
| Comparator Or Baseline | Rucaparib Free Base (Lower processability, requires acidification) |
| Quantified Difference | Direct DMSO dissolution without acidification, maintaining 97.1% cellular PARP inhibition at 1 μM. |
| Conditions | In vitro stock preparation and permeabilized D283Med cell assays. |
Ensures workflow efficiency and reproducible dosing in high-throughput screening and cellular DNA repair assays.
Because rucaparib phosphate is optimized for liquid formulation, it is the standard salt for IP and IV administration in murine xenograft models (e.g., BRCA-mutant breast or ovarian cancer models). It bypasses the GI absorption variability of oral camsylate formulations, ensuring rapid, controlled systemic exposure for time-sensitive synthetic lethality studies [1].
Rucaparib phosphate (historically AG-014699) serves as the definitive reference standard for cellular assays measuring PARP1/2/3 inhibition. Its ability to be processed into stable 20 mg/mL DMSO stock solutions allows for highly reproducible dosing in permeabilized cell assays, ensuring maximum target engagement (e.g., >97% PARP1 inhibition at 1 μM) without the osmolality interference of bulky solid-dose counterions .
For pharmaceutical developers exploring alternative delivery routes (e.g., injectables, liquid suspensions) rather than solid oral tablets, the phosphate salt provides the necessary baseline for aqueous and co-solvent compatibility. It avoids the dry-granulation-specific properties of the camsylate salt, making it the direct choice for liquid matrix compatibility testing [2].